4-(3-Phenylpropyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylpropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIVEISJBBUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044869 | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 4-(3-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2057-49-0 | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2057-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002057490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(3-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-PHENYLPROPYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9Q68EK6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Phenylpropyl Pyridine
Direct Synthesis Approaches to 4-(3-Phenylpropyl)pyridine
The construction of the this compound molecule can be achieved through several synthetic pathways, each with distinct advantages concerning yield, reaction conditions, and scalability.
Traditional methods for synthesizing this compound often rely on well-established organic reactions, including metal-catalyzed cross-coupling and reduction techniques. These routes are valued for their reliability and high yields under specific conditions.
A prominent method is the Nickel-catalyzed coupling of a pyridine (B92270) derivative with a phenylpropyl source. For instance, using bis(1,5-cyclooctadiene)nickel [Ni(cod)₂] as a catalyst with an N-heterocyclic carbene (NHC) ligand in toluene (B28343) at 130°C can achieve a high yield of 95%. Another effective approach is the Ruthenium-catalyzed alkylation , which also provides excellent yields of up to 95% under milder conditions (80°C) using a ruthenium complex like [Ru(p-cymene)Cl₂]₂. semanticscholar.org
The Wolff-Kishner reduction offers a different pathway, starting from 4-(3-phenylpropanoyl)pyridine. By heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at 195°C, the carbonyl group is reduced to a methylene (B1212753) group, affording this compound in an 88% yield. Other classical methods, though less efficient, include the high-temperature reaction of allylbenzene (B44316) with 4-methylpyridine (B42270), which results in approximately a 30% yield.
Table 1: Comparison of Established Synthetic Routes for this compound
| Method | Catalyst/Reagents | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nickel-Catalyzed Coupling | Ni(cod)₂, NHC ligand | 130°C | 18 h | 95% | |
| Ruthenium-Catalyzed Alkylation | [Ru(p-cymene)Cl₂]₂, dmpe | 80°C | 12 h | 95% | semanticscholar.org |
| Wolff-Kishner Reduction | KOH, NH₂NH₂ | 195°C | 2 h | 88% | |
| Regioselective Alkylation | Dimethyl zinc(II), LiOtBu | 120°C | - | 50% | |
| High-Temperature Reaction | Allylbenzene, 4-methylpyridine | 250–350°C | 3 h | ~30% |
Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These emergent pathways often aim to reduce catalyst loading, avoid harsh reagents, and improve energy efficiency.
Electrochemical synthesis represents a promising green alternative. Preliminary studies have shown that constant-current electrolysis of pyridine and 3-phenylpropyl bromide in acetonitrile (B52724) can produce this compound with a 65% yield, notably avoiding the need for external metal catalysts.
Flow chemistry adaptations using microreactor systems are also gaining traction, particularly for industrial-scale synthesis. These systems allow for precise control over reaction parameters, leading to enhanced safety and efficiency. For the nickel-catalyzed synthesis, a microreactor can reduce the required catalyst loading to just 0.5 mol% while still maintaining a high yield of 93%, a significant improvement for pharmaceutical manufacturing. These methods align with the principles of green chemistry by minimizing waste and energy consumption. echemi.com
Established Synthetic Routes
Derivatization Strategies of this compound
The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives. Modifications typically target the pyridine nitrogen or the aromatic ring itself, leading to compounds with tailored properties for applications in catalysis and medicinal chemistry.
The nitrogen atom in the pyridine ring can be readily oxidized to form this compound N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). google.com The reaction is generally performed in a solvent like dichloromethane (B109758) or ethanol (B145695) at controlled temperatures (0–25°C) to prevent over-oxidation. The resulting N-oxide is a key intermediate, notably used as a ligand to create a more active and stable catalytic medium for manganese-salen complexes in asymmetric epoxidation reactions. chemicalbook.comscispace.com
Table 2: Oxidation Conditions for the Synthesis of this compound N-Oxide
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Dichloromethane or Ethanol | 0–25°C | 85–90% | |
| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0–5°C | High | google.com |
The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing for quaternization reactions to form pyridinium (B92312) salts. A general method involves reacting this compound with an alkyl halide, such as phenethyl bromide or 3-phenylpropyl bromide, in a suitable solvent like ethanol under reflux. mdpi.comnih.govjst.go.jp
This strategy has been employed to synthesize a variety of pyridinium salts for biological evaluation. For example, derivatives of this compound have been prepared as potential antimicrobial agents and as cholinesterase inhibitors for research into treatments for Alzheimer's disease. mdpi.comjst.go.jptandfonline.com In one study, reaction with tetra(bromomethyl)-1,4-dihydropyridines yielded cationic derivatives with yields of 57% and 71%. mdpi.com These salts often exhibit different biological activities based on the nature of the alkyl chain attached to the nitrogen atom. mdpi.com
Beyond reactions at the nitrogen atom, the pyridine ring of this compound can undergo other chemical transformations. The entire heterocyclic ring can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation, a reaction that can be accomplished using catalysts like platinum(IV) oxide (PtO₂) under hydrogen pressure. asianpubs.org
Functionalization can also occur via C-H activation or by creating new carbon-carbon bonds. In a reaction using sodamide in xylene at high temperatures, two molecules of this compound can couple to form 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. prepchem.com While direct and selective functionalization of pyridine C-H bonds can be challenging due to the ring's electronic properties, modern synthetic methods are continually being developed to achieve this, allowing for the creation of highly substituted pyridine derivatives. researchgate.net
Functionalization at the Pyridine Moiety
Conjugate Addition Reactions to Vinyl-Substituted Pyridine Systems
Conjugate addition, or Michael addition, to vinyl-substituted aromatic N-heterocycles is a foundational method for forming carbon-carbon bonds. thieme-connect.com 4-Vinylpyridine (B31050) serves as an effective Michael acceptor, enabling the synthesis of 4-substituted pyridines. The reactivity of vinylpyridines in these additions is highly dependent on the position of the vinyl group. Both 2- and 4-vinylpyridine readily undergo conjugate addition because the electron-withdrawing nitrogen atom can stabilize the intermediate carbanion through resonance. thieme-connect.commdpi.com In contrast, 3-vinylpyridine (B15099) is less reactive as the nitrogen atom does not provide this stabilization to the intermediate. thieme-connect.com
The synthesis of this compound or its analogs can be achieved by the addition of appropriate nucleophiles to 4-vinylpyridine. Various carbon and heteroatom nucleophiles have been successfully employed in conjugate additions to vinylpyridines under both acid- and base-promoted conditions. thieme-connect.com For instance, enolates, enamines, and organometallic reagents are effective carbon nucleophiles. thieme-connect.com The reaction of indole (B1671886) with vinylpyridines under acidic conditions yields 2-(indol-3-yl)ethyl derivatives, demonstrating the utility of carbon-centered nucleophiles. researchgate.net Similarly, nitrogen-centered nucleophiles, such as amines, are well-known to react with vinyl-substituted pyridines. thieme-connect.combath.ac.uk
A notable example involves the reaction of 4-hydroxycoumarins with vinyl-substituted N-heterocycles, including 4-vinylpyridine, using an acid promoter. The enol groups of 4-hydroxycoumarins act as competent nucleophiles in Michael additions. nih.gov
Table 1: Examples of Conjugate Addition Reactions with 4-Vinylpyridine
| Nucleophile | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Diethyl malonate | Malonic ester derivative | Base-promoted | thieme-connect.com |
| Pyrrolidine enamine of cyclohexanone | Substituted cyclohexanone | Hydrolysis | thieme-connect.com |
| Indole | 2-(Indol-3-yl)ethyl derivative | Acidic conditions | researchgate.net |
| 4-Hydroxycoumarin | Warfarin analog | Acid-promoted | nih.gov |
| Amines | Aminoethyl-substituted pyridines | Acidic conditions | mdpi.com |
Regioselective Alkylation and Arylation Processes
Direct C-H functionalization of pyridine is a powerful tool for creating substituted derivatives, though achieving regioselectivity can be challenging due to the electronic properties of the ring. researchgate.netnih.gov The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. gcwgandhinagar.comwikipedia.org Consequently, functionalization at the C2 and C4 positions is generally favored over the C3 position. researchgate.net
Recent advancements have enabled highly regioselective C4-alkylation of pyridines. One strategy involves the temporary conversion of pyridines into electron-rich intermediates or the use of pyridinium salts, which directs functionalization. nih.govscispace.com For example, a method using simple maleate-derived pyridinium salts allows for direct C4-selective alkylation under visible light irradiation with N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org Another approach employs an enzyme-mimic urea (B33335) activation reagent to create a general platform for C4 functionalization with both ionic and radical nucleophiles. rsc.org
Nickel-catalyzed cross-electrophile coupling represents a robust method for synthesizing this compound derivatives. This reaction couples heteroaryl halides with alkyl halides. For example, 4-chloro-2-methylpyridine (B118027) can be reacted with (3-chloropropyl)benzene in the presence of a nickel catalyst and a specific ligand to yield 2-methyl-4-(3-phenylpropyl)pyridine. acs.org The choice of ligand has a significant impact on the reaction yield. acs.org
Table 2: Nickel-Catalyzed Synthesis of 2-Methyl-4-(3-phenylpropyl)pyridine
| Ligand | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Ligand 1 | 17 | 60 | acs.org |
| Ligand 2 | 16 | 87 | acs.org |
| Ligand 3 | 17 | 60 | acs.org |
| Ligand 6 | 17 | 81 | acs.org |
Data sourced from a study on nickel-catalyzed cross-electrophile coupling. acs.org
Furthermore, Grignard reagents can be added to pyridine N-oxides to achieve regioselective alkylation. The reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride, affords 2-substituted pyridines. organic-chemistry.orgorganic-chemistry.org While this method typically favors the 2-position, modifications can allow for functionalization at other positions.
Chemical Modifications of the 3-Phenylpropyl Side Chain
Once the this compound scaffold is assembled, the side chain can undergo further chemical modifications. The alkyl hydrogens on carbons attached to a pyridine ring are acidic due to the electron-withdrawing nature of the nitrogen and the resonance stabilization of the resulting carbanion. msu.edupearson.com This allows for deprotonation and subsequent reaction with electrophiles, similar to enolate chemistry. pearson.com
The 3-phenylpropyl side chain itself offers multiple sites for reaction. The phenyl group can undergo typical electrophilic aromatic substitution reactions, while the propyl chain can be functionalized, for instance, through oxidation or free-radical halogenation, although such reactions may compete with reactions on the more reactive pyridine ring. The presence of the side chain has been shown to influence the biological activity of pyridinium salts, with longer chains like 3-phenylpropyl leading to increased antimicrobial effects in certain compounds. mdpi.com In one study, increasing the distance between a phenyl group and a quinoline (B57606) core via a propyl linker (phenylpropyl) enhanced biological affinity compared to a shorter ethyl linker. ucl.ac.be
Incorporation of this compound into Complex Heterocyclic Frameworks
This compound can serve as a key precursor for the synthesis of more complex molecular architectures, including fused heterocyclic systems and coordination polymers. Pyridine-fused ring systems are of significant interest due to their prevalence in biologically active molecules. metu.edu.trias.ac.in
A direct example of building a more complex framework is the synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. This reaction involves heating this compound, which leads to dimerization and the formation of the bipyridyl product. prepchem.com Additionally, this compound is utilized as a pillar ligand in the construction of coordination polymers. It can be intercalated between 2D inorganic layers, such as those formed by iron nitroprusside (Fe[Fe(CN)5NO]), to create 3D nanoporous solids. researchgate.net In these structures, the pyridine nitrogen coordinates to the metal centers of the inorganic sheets, bridging them together. researchgate.net
Mechanistic Investigations of Synthetic Transformations Involving this compound
Understanding the mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and extending their scope.
In conjugate addition reactions involving 4-vinylpyridine, the mechanism is dictated by the electronic properties of the pyridine ring. thieme-connect.com Under basic conditions, a nucleophile adds to the β-carbon of the vinyl group, generating a carbanion intermediate. This negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atom at the 4-position. Subsequent protonation yields the final product. thieme-connect.com Under acidic conditions, the pyridine nitrogen is protonated first, creating a pyridinium ion. This enhances the electrophilicity of the vinyl group, facilitating attack by even weak nucleophiles. thieme-connect.com
For alkylation and arylation processes involving Grignard reagents, two primary mechanisms are considered: a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) mechanism. u-tokyo.ac.jpuio.no In the polar mechanism, the Grignard reagent adds directly to an electrophilic center. In the SET mechanism, an electron is first transferred from the Grignard reagent to the substrate, creating radical intermediates. u-tokyo.ac.jp Reactions of Grignard reagents with benzophenone (B1666685) and its derivatives, for example, are known to proceed via an SET mechanism. u-tokyo.ac.jp The choice between these pathways depends on factors like the substrate, the steric bulk of the Grignard reagent, and the solvent. u-tokyo.ac.jpuio.no
The interaction of this compound as a ligand in transition metal complexes is central to its role in catalysis. It acts as a ligand, coordinating to metal centers to form stable complexes that can participate in catalytic cycles for reactions like hydrogenation and oxidation.
Catalytic Applications and Ligand Design Incorporating 4 3 Phenylpropyl Pyridine
Role as a Stabilizing Ligand for Nanoparticle Catalysts
4-(3-Phenylpropyl)pyridine has demonstrated considerable utility as a stabilizing agent for metallic nanoparticles, preventing their agglomeration and preserving their catalytic activity. academie-sciences.frscispace.com The stabilization is attributed to the coordination of both the pyridine's nitrogen atom and the phenyl group with the metal surface. academie-sciences.frscispace.com This dual interaction, involving a sigma-bond from the nitrogen and a π-coordination from the phenyl ring, creates a stable bidentate-like chelation on the nanoparticle surface. researchgate.netresearchgate.net
In the synthesis of ruthenium nanoparticles (RuNPs), this compound has proven to be an efficient stabilizer. researchgate.net The organometallic precursor [Ru(COD)(COT)] (where COD is 1,5-cyclooctadiene (B75094) and COT is 1,3,5-cyclooctatriene) is decomposed under a hydrogen atmosphere in the presence of PPP. academie-sciences.fracademie-sciences.fr This method reproducibly yields small, homogeneously dispersed RuNPs with a narrow size distribution, typically averaging around 1.3 nm in diameter. academie-sciences.frresearchgate.net
The presence of the phenyl group is crucial for this effective stabilization. academie-sciences.fr NMR spectroscopy studies have confirmed the strong interaction of the aromatic groups with the metallic surface. academie-sciences.fr This bidentate coordination mode is considered a specific and novel way of stabilizing nanoparticles, ensuring their stability while maintaining their reactivity for catalytic processes like hydrogenation. researchgate.netresearchgate.net The hydrides present on the nanoparticle surface after synthesis can be selectively transferred to vinyl groups without reducing the aromatic rings. researchgate.net
Table 1: Properties of Ruthenium Nanoparticles Stabilized by this compound (Ru-PPP)
| Property | Description | Source(s) |
|---|---|---|
| Synthesis Method | Decomposition of [Ru(COD)(COT)] in the presence of this compound under H₂ atmosphere. | academie-sciences.fr, academie-sciences.fr |
| Mean Particle Size | ~1.3 nm | academie-sciences.fr, researchgate.net |
| Size Distribution | Narrow and homogeneous. | academie-sciences.fr |
| Stabilization Mode | Acts as a "bidentate" ligand through σ-coordination of the pyridine (B92270) nitrogen and π-interaction of the phenyl ring with the Ru surface. | researchgate.net, researchgate.net |
| Key Advantage | Efficiently stabilizes very small RuNPs while preserving their catalytic reactivity. | researchgate.net |
Similar to its role with ruthenium, this compound is also an effective stabilizer for palladium nanoparticles (PdNPs). scispace.com The coordination of the phenyl group to the metallic surface is a key factor in the efficient synthesis of stable PdNPs, which can be prepared in various solvents including organic media like THF and ionic liquids. academie-sciences.frscispace.com The resulting stabilized PdNPs have shown activity in C-C cross-coupling and hydrogenation reactions. scispace.com Well-dispersed PdNPs stabilized by PPP can also be immobilized on supports like multiwalled carbon nanotubes, creating robust catalytic materials for hydrogenation and Heck coupling reactions. researchgate.net
Ruthenium Nanoparticle Systems
Application in Asymmetric Catalysis
The structure of this compound and its derivatives is well-suited for applications in asymmetric catalysis, where the goal is the stereoselective synthesis of chiral molecules.
The N-oxide derivative, this compound N-oxide (P3NO), plays a crucial role as an axial ligand in the Jacobsen asymmetric epoxidation of olefins, such as indene, using a chiral manganese-salen complex as the catalyst. scispace.comlookchem.comnih.gov The addition of P3NO provides a more active and stable catalytic medium for the reaction. scispace.comlookchem.com
A key function of the P3NO ligand is to increase the rate of the epoxidation reaction. nih.gov It achieves this by assisting the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase into the organic layer where the reaction occurs. nih.gov This enhancement of the reaction rate allows for a significant reduction in the required catalyst loading to less than 1 mol%. nih.gov Importantly, while P3NO accelerates the reaction and stabilizes the catalyst, it does not negatively affect the high enantioselectivity of the transformation. nih.gov
Table 2: Effect of this compound N-Oxide (P3NO) in Jacobsen Asymmetric Epoxidation of Indene
| Parameter | Effect of P3NO Addition | Source(s) |
|---|---|---|
| Reaction Rate | Increases the rate of epoxidation. | nih.gov |
| Catalyst Stability | Stabilizes the manganese-salen catalyst. | nih.gov |
| Catalyst Loading | Allows for reduction in catalyst loading to <1 mol%. | nih.gov |
| Enantioselectivity | Does not affect the enantioselectivity. | nih.gov |
| Mechanism of Rate Increase | Assists in transporting the oxidant (HOCl) into the organic phase. | nih.gov |
Utilization in Directed C-H Activation and Functionalization
The selective functionalization of C–H bonds is a significant challenge in organic synthesis. researchgate.net this compound is involved in this area, particularly in reactions concerning the functionalization of the pyridine ring. lookchem.com It has been used in the preparation of N-heterocyclic carbene ligands designed for the selective C-4 alkylation of pyridines, a reaction catalyzed by nickel/Lewis acid systems. lookchem.com
Furthermore, the synthesis of this compound itself can be the result of C-H activation and functionalization reactions. For example, it has been formed as the linear product in the coupling of 4-methylpyridine (B42270) with allylbenzene (B44316), catalyzed by a bimetallic nickel/aluminum system. acs.org Such methods avoid the need for pre-functionalized reagents by directly activating C-H bonds.
Function as a Catalytic Medium and Solvent in Organometallic Reactions
Beyond its role as a ligand, this compound also serves as an organic solvent and catalytic medium. lookchem.comsigmaaldrich.com Its properties make it a suitable medium for transition metal complexes that are insoluble in water, such as certain porphyrins. sigmaaldrich.com This application is valuable for conducting homogeneous catalysis with these complex molecules.
The compound has also been employed in electrochemical research. It has been used to form microdroplets immobilized at electrodes to create a triple-phase boundary system. sigmaaldrich.com This setup facilitates the investigation of electrochemically driven anion transfer between the this compound solvent phase and an aqueous electrolyte, contributing to the understanding of electrochemical interfaces. sigmaaldrich.com
Electrochemical and Interfacial Phenomena of 4 3 Phenylpropyl Pyridine
Investigations at Liquid-Liquid-Electrode Triple Phase Boundary Systems
The unique environment of a triple phase boundary, where a liquid, another immiscible liquid, and a solid electrode converge, offers a platform to study coupled electron and ion transfer processes. researchgate.net In this setup, microdroplets of 4-(3-phenylpropyl)pyridine containing a redox-active species are immobilized on an electrode surface, which is then immersed in an aqueous electrolyte. nih.govscience24.com This configuration allows for electrochemical reactions within the organic microphase to be driven and monitored, with charge neutrality maintained through ion exchange with the surrounding aqueous phase. rsc.org
Research has utilized various electrode materials, including basal plane pyrolytic graphite (B72142) and mesoporous titanium oxide films, to support the PPP microdroplets or thin films. rsc.orgsigmaaldrich.com These systems have been instrumental in investigating the electrochemical behavior of various compounds dissolved in the PPP phase, such as porphyrin complexes and photoactive dyes. nih.govrsc.org The triple phase boundary can be formed by depositing a water-immiscible liquid containing a redox-active species from a solution (e.g., in acetonitrile) onto the electrode surface via evaporation. researchgate.net This methodology enables the study of both thermodynamic and kinetic parameters of these coupled transfer processes. researchgate.net
Electrochemically Driven Ion Transfer Processes at Interfaces
The interface between this compound and an aqueous electrolyte is a key area for studying electrochemically driven ion transfer. thermofisher.kr When a redox reaction (oxidation or reduction) occurs within the PPP phase, a corresponding transfer of ions across the liquid-liquid interface is necessary to maintain charge balance. rsc.org This phenomenon has been extensively studied using various dissolved redox probes.
For instance, the oxidation and reduction of tetraphenylporphyrinato (TPP) metal complexes, such as those containing manganese (MnTPP) or cobalt (CoTPP), within the PPP phase are coupled to the transfer of anions or cations between the aqueous and organic phases. rsc.orgrsc.orgnih.gov The specific ion transferred depends on the direction of the electron flow. Anion transfer from the aqueous to the organic phase accompanies oxidation, while cation transfer is associated with reduction. rsc.org
Studies have explored the transfer of a range of anions, including perchlorate (B79767) (ClO₄⁻), thiocyanate (B1210189) (SCN⁻), nitrate (B79036) (NO₃⁻), and cyanide (CN⁻), revealing that the hydrophobicity and complex-forming ability of the anion influence the transfer process. rsc.org The transfer of carboxylate anions (mono-, di-, and tri-carboxylates) has also been investigated, with findings indicating that partially protonated anions are preferentially transferred, even at pH values above their pKa. nih.gov The Gibbs energy of transfer for these ions is a dominant factor in determining the reversible potential of the redox process in the organic phase. rsc.org
| Transferred Ion | Redox Mediator in PPP | Key Findings |
| Various Anions (PF₆⁻, ClO₄⁻, SCN⁻, NO₃⁻, OCN⁻, CN⁻) | MnTPP⁺, FeTPP⁺, CoTPP | Effects of anion hydrophobicity and complex formation on transfer were explored. Strong binding effects were noted for cyanide transfer. rsc.org |
| Carboxylate Anions | Mn(III/II)TPP | Transfer potentials correlate with hydrophobicity. Partially protonated anions are preferentially transferred. nih.gov |
Photovoltammetry and Photoelectrochemical Studies
The photoelectrochemical behavior of systems involving this compound has been explored using photovoltammetry, particularly at the triple phase boundary. nih.gov These studies often involve dissolving a photoactive species within the PPP microdroplets.
In one such study, Rhodamine B was used as a photoactive redox system. nih.govscience24.com In the absence of light, the reduction of Rhodamine B proceeds in two separate one-electron steps. nih.gov However, upon illumination, a new photocatalyzed oxidation process is observed, demonstrating that light can significantly alter the reaction pathway. nih.gov The photoexcitation of Rhodamine B triggers an effective photo-comproportionation mechanism. nih.gov
Another investigation focused on pentoxyresorufin (B137128) dissolved in PPP microdroplets. acs.orgnih.gov While no significant net photoelectrochemical current was observed, transient responses suggested the formation of distinct electron and hole charge carriers upon illumination, a finding supported by EPR evidence of radical intermediates. acs.orgnih.gov Interestingly, pentoxyresorufin was found to act as a photocatalyst for the oxidation of a co-reactant, duroquinone, with wavelength-resolved experiments confirming pentoxyresorufin as the primary photoexcited species. acs.orgnih.gov These findings highlight the potential of PPP-based systems for light-energy harvesting applications, with the photoelectrochemical mechanism being attributed to the formation of a long-lived, possibly charge-separated, photoexcited intermediate within the PPP microphase. acs.orgnih.gov
Redox Behavior and Electron/Proton Transfer Mechanisms
The redox reactions occurring within the this compound phase are often intricately linked with proton transfer, especially when the aqueous phase pH is a variable.
Studies with Rhodamine B in a PPP-microdroplet system immersed in a buffered aqueous solution showed that the reduction to leuco-Rhodamine B involves two one-electron processes. nih.govscience24.com The first reduction step is coupled to Na⁺ transfer, while the second involves proton transfer. nih.govscience24.com A proton-driven disproportionation reaction of the one-electron reduced intermediate was also identified. nih.govscience24.com
Coordination Chemistry and Supramolecular Assemblies of 4 3 Phenylpropyl Pyridine
Formation of Metal Complexes and Coordination Polymers
4-(3-Phenylpropyl)pyridine (ppp) readily forms coordination compounds with various transition metals, acting as a monodentate ligand through the nitrogen atom of its pyridine (B92270) ring. These reactions have led to the synthesis of both discrete molecular complexes and extended coordination polymers.
A notable example is the formation of a two-dimensional (2D) coordination polymer with the formula Fe[this compound]₂[Fe(CN)₅NO]. researchgate.netresearchgate.net In this structure, the this compound molecules act as "pillars," coordinating to the axial positions of iron atoms within inorganic sheets of Fe[Fe(CN)₅NO]. researchgate.net This creates a layered or "pillared" structure. researchgate.netresearchgate.net The synthesis of such materials can often be achieved through precipitation reactions, by mixing aqueous solutions of an iron(II) salt and sodium nitroprusside in the presence of the organic ligand. researchgate.net
Similarly, cobalt(II) thiocyanate (B1210189) reacts with this compound to form a series of coordination compounds. Depending on the reaction conditions, different products can be isolated, including discrete complexes like Co(NCS)₂(ppp)₄ and Co(NCS)₂(ppp)₄(H₂O)₂, as well as a one-dimensional coordination polymer, [Co(NCS)₂(ppp)₂]n. researchgate.net In the polymeric structure, cobalt(II) cations are linked into chains by pairs of bridging thiocyanato anions. researchgate.net
The reaction of various metal salts with this compound has also yielded compounds with the general formula M(NCS)₂(ppp)₄, where M represents a divalent metal cation. researchgate.net These examples highlight the versatility of this compound in constructing coordination architectures with varying dimensionalities.
Analysis of Thermally-Induced Spin Transition Phenomena in Coordination Compounds
Coordination compounds of this compound, particularly with iron(II), have been shown to exhibit thermally-induced spin transition or spin-crossover (SCO) behavior. researchgate.netresearchgate.net This phenomenon involves a change in the spin state of the metal ion between a high-spin (HS) and a low-spin (LS) state, which can be triggered by external stimuli such as temperature. researchgate.net
The 2D coordination polymer Fe[this compound]₂[Fe(CN)₅NO] displays a reversible spin transition between the HS and LS states. researchgate.net This transition occurs within the temperature range of 135–165 K and is accompanied by a hysteresis loop of approximately 30 K. researchgate.net The presence of a hysteresis loop indicates that the transition temperatures for the HS to LS and LS to HS conversions are different, a property that is of interest for potential applications in memory devices. researchgate.net
The spin transition in this material has been studied using various techniques, including magnetic susceptibility measurements, Differential Scanning Calorimetry (DSC), Infrared (IR) and Raman spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). researchgate.netresearchgate.netresearchgate.net The bulky nature of the this compound ligand is thought to create lattice strain, while the nitrosyl (NO) group plays a role in modulating the crystal field splitting, which together facilitate the observed spin-crossover behavior. The asymmetric nature of the hysteresis loop in this compound has been attributed to the specific characteristics of the pillar molecule. researchgate.net
The table below summarizes the key parameters of the spin transition observed in the Fe[this compound]₂[Fe(CN)₅NO] complex.
| Property | Value |
| Spin Transition | High-Spin (HS) ↔ Low-Spin (LS) |
| Temperature Interval | 135–165 K |
| Hysteresis Width | ~30 K |
Supramolecular Interactions and Solid-State Architecture
The solid-state architecture of coordination compounds containing this compound is significantly influenced by supramolecular interactions. The phenylpropyl group of the ligand plays a crucial role in directing the packing of the molecules in the crystal lattice.
The formation of supramolecular compounds with three-dimensional solid-state structures can also be driven by other interactions such as N–H···S hydrogen bonds and π–π stacking interactions. researchgate.net The interplay of these various weak interactions is a key factor in determining the final crystal structure and can influence the physical properties of the material. The nature of the reactants and the presence of solvent molecules, such as water, can also have a profound impact on the self-assembly process and the resulting supramolecular architecture. dntb.gov.uaacs.org
Ligand Properties in Transition Metal Coordination Chemistry
This compound functions as a classic L-type ligand in transition metal coordination chemistry, donating a pair of electrons from the pyridine nitrogen to the metal center. wikipedia.org It is considered a weak π-acceptor ligand. wikipedia.org The presence of the 3-phenylpropyl substituent can influence the electronic and steric properties of the ligand compared to unsubstituted pyridine.
This ligand is suitable for forming complexes with transition metals that are insoluble in water, as it provides an organic-soluble medium. sigmaaldrich.comsigmaaldrich.com Its coordination to metal centers like cobalt(II) can lead to compounds with interesting magnetic properties. For instance, the coordination polymer [Co(NCS)₂(this compound)₂]n exhibits a ferromagnetic ground state. researchgate.netrsc.org
The versatility of this compound as a ligand is further demonstrated by its use in the synthesis of various coordination compounds with different metals and co-ligands, leading to a range of structural motifs and physical behaviors. acs.org
Advanced Spectroscopic and Analytical Characterization of 4 3 Phenylpropyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(3-Phenylpropyl)pyridine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the phenyl, propyl, and pyridyl moieties. rsc.orgsemanticscholar.org The aromatic protons of the pyridine (B92270) ring typically appear at the most downfield region due to the electron-withdrawing effect of the nitrogen atom, with signals observed around 8.51-8.61 ppm for the protons adjacent to the nitrogen (α-protons) and 7.12-7.24 ppm for the β-protons. semanticscholar.org The protons of the phenyl group resonate in the range of 7.19-7.33 ppm. semanticscholar.org The aliphatic propyl chain shows three distinct signals: two triplets corresponding to the methylene (B1212753) (CH₂) groups adjacent to the aromatic rings and a multiplet for the central methylene group. semanticscholar.org For instance, the CH₂ group attached to the pyridine ring and the CH₂ group attached to the phenyl ring appear as triplets around 2.61-2.68 ppm, while the central CH₂ group appears as a multiplet around 1.93-2.03 ppm. semanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, the spectrum shows signals corresponding to the carbons of both aromatic rings and the propyl chain. rsc.orgsemanticscholar.org The pyridine ring carbons are observed at approximately 151.4 ppm (quaternary carbon), 149.4 ppm (α-carbons), and 124.4 ppm (β-carbons). semanticscholar.org The carbons of the phenyl ring appear around 141.6 ppm (ipso-carbon), 128.5 ppm, 128.4 ppm, and 126.0 ppm. semanticscholar.org The aliphatic carbons of the propyl linker are found upfield at approximately 35.3 ppm, 34.7 ppm, and 31.7 ppm. semanticscholar.org
Detailed NMR data from scientific literature are presented below.
¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 8.61 | br | 2H, Pyridine (α-H) | semanticscholar.org |
| ¹H | 7.33-7.30 | m | 2H, Phenyl | semanticscholar.org |
| ¹H | 7.24-7.19 | m | 5H, Phenyl & Pyridine (β-H) | semanticscholar.org |
| ¹H | 2.68 | t, J = 7.8 | 2H, CH₂ adjacent to Phenyl | semanticscholar.org |
| ¹H | 2.66 | t, J = 8.0 | 2H, CH₂ adjacent to Pyridine | semanticscholar.org |
| ¹H | 2.03-1.97 | m | 2H, Central CH₂ | semanticscholar.org |
| ¹³C | 151.4 | - | Pyridine (quaternary C) | semanticscholar.org |
| ¹³C | 149.4 | - | Pyridine (α-C) | semanticscholar.org |
| ¹³C | 141.6 | - | Phenyl (ipso-C) | semanticscholar.org |
| ¹³C | 128.5 | - | Phenyl | semanticscholar.org |
| ¹³C | 128.4 | - | Phenyl | semanticscholar.org |
| ¹³C | 126.0 | - | Phenyl | semanticscholar.org |
| ¹³C | 124.4 | - | Pyridine (β-C) | semanticscholar.org |
| ¹³C | 35.3 | - | Propyl CH₂ | semanticscholar.org |
| ¹³C | 34.7 | - | Propyl CH₂ | semanticscholar.org |
| ¹³C | 31.7 | - | Propyl CH₂ | semanticscholar.org |
Note: Chemical shifts can vary slightly depending on the spectrometer frequency and solvent. br = broad, m = multiplet, t = triplet.
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound reveals characteristic absorption bands for the aromatic rings and the aliphatic propyl chain. tandfonline.comresearchgate.net
Analysis of its vibrational spectra has been used to study the conformational isomers of the molecule in its liquid state. tandfonline.com The presence of multiple staggered conformers (AA, AG, GG) was identified through detailed vibrational assignments. tandfonline.com In studies of coordination polymers, IR spectroscopy is also employed to monitor changes in the vibrational modes of the this compound ligand upon coordination to a metal center. For example, in the complex Fe[this compound]₂[Fe(CN)₅NO], shifts in the ligand's vibrational bands, along with those of the nitrosyl (NO) group, are tracked to understand the electronic and structural changes during thermally induced spin transitions. researchgate.net
Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) | tandfonline.comresearchgate.net |
| 3000-2850 | C-H Stretch | Aliphatic (Propyl chain) | tandfonline.comresearchgate.net |
| ~1600 | C=C and C=N Stretch | Aromatic Rings | tandfonline.comresearchgate.net |
| 1500-1400 | C=C Stretch | Aromatic Rings | tandfonline.comresearchgate.net |
Note: These are general ranges; specific peak positions can be found in detailed spectral analyses.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HR-MS) using electrospray ionization (ESI) precisely confirms its molecular formula, C₁₄H₁₅N. rsc.org In positive ion mode, the compound is detected as the protonated molecule, [M+H]⁺, with a calculated m/z of 198.1283 and an experimentally found value of 198.1277. rsc.org
Electron ionization (EI) mass spectrometry reveals the fragmentation pathways. The molecular ion peak is observed at m/z 197. nih.gov Key fragment ions provide structural information. For instance, a prominent peak is often observed at m/z 93, which corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺) formed via benzylic cleavage, a common fragmentation for compounds with a propylphenyl group. Another significant fragment appears at m/z 106, corresponding to the [C₇H₈N]⁺ ion, resulting from cleavage of the bond between the first and second carbon of the propyl chain relative to the pyridine ring. nih.gov
Major Peaks in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion | Reference |
|---|---|---|---|
| 197 | 524 | [C₁₄H₁₅N]⁺ (Molecular Ion) | nih.gov |
| 106 | 476 | [C₇H₈N]⁺ | nih.gov |
| 93 | 999 | [C₇H₇]⁺ (Tropylium ion) | nih.gov |
| 92 | 476 | [C₇H₆]⁺ | nih.gov |
| 105 | 264 | [C₈H₇]⁺ | nih.gov |
Note: Relative intensity values are from a specific spectrum and can vary.
X-ray Diffraction (XRD) for Crystalline Structure Determination
In a notable example, the compound serves as an axial ligand in the two-dimensional coordination polymer Fe[this compound]₂[Fe(CN)₅NO]. researchgate.net The structure of this material was solved and refined from powder X-ray diffraction patterns. researchgate.net The analysis revealed that the solid framework consists of stacked, undulated inorganic sheets of Fe[Fe(CN)₅NO], which are separated by bimolecular pillars of this compound. researchgate.net These organic pillars are coordinated to the iron atoms at the axial positions. researchgate.net
Crystallographic Data for Fe[this compound]₂[Fe(CN)₅NO]
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | P2₁2₁2 | researchgate.netresearchgate.net |
| Structural Feature | 2D coordination polymer with organic pillars | researchgate.net |
Note: This data pertains to a complex containing the title compound as a ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to species with unpaired electrons, such as radicals or paramagnetic metal ions. There is no direct evidence in the searched literature of EPR studies on radical intermediates of this compound itself.
However, EPR is a crucial tool for investigating materials where this compound acts as a ligand in complexes with paramagnetic metal centers. researchgate.netscispace.comtandfonline.com For example, EPR studies are fundamental in characterizing manganese(II) complexes derived from pyridine-based ligands, where the spectra, often a characteristic sextet at low temperatures, provide information about the distorted octahedral geometry around the Mn(II) ion. researchgate.net Similarly, in studies of supramolecular structures involving porphyrazines with peripheral pyridine donors, EPR is used to confirm the coordination of paramagnetic units like VO(acac)₂ and to study the magnetic interactions between these centers. scispace.comtandfonline.com These studies demonstrate the utility of EPR in probing the electronic environment of paramagnetic centers that are influenced by the coordination of pyridine-containing ligands like this compound.
Computational Chemistry and Theoretical Studies of 4 3 Phenylpropyl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been applied to study various aspects of 4-(3-phenylpropyl)pyridine and related structures, from reaction mechanisms to electronic properties.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation barriers. This provides a detailed understanding of reaction mechanisms.
Studies on substituted 3-phenylpropyl radicals have utilized DFT to assess the competition between fragmentation and cyclization reactions. researchgate.net These calculations show that cyclization is generally the more favorable pathway, except in cases where fragmentation leads to highly stabilized benzylic species. researchgate.net The energetic barriers for these reactions are primarily influenced by the stability of the reactant radical. researchgate.net
Furthermore, DFT has been employed to analyze the nucleophilicity of substituted pyridines. ias.ac.in Such studies establish a theoretical basis for predicting the reactivity of compounds like this compound in nucleophilic substitution or organocatalysis. ias.ac.in The nucleophilic character is crucial for its role as a ligand in transition metal complexes, where it coordinates with metal centers to form stable complexes that facilitate catalytic reactions like hydrogenation and oxidation.
In the context of photo-induced reactions, numerical simulations based on DFT principles have been used to clarify complex mechanisms. For example, in systems involving this compound microdroplets, simulations helped elucidate the multi-step electron transfer and proton-coupled reactions of dyes like Rhodamine B. researchgate.netscience24.com These models can unravel dark mechanisms and photocatalyzed processes, such as the photo-comproportionation observed for Rhodamine B. researchgate.netscience24.com
Computational methods, particularly DFT, are valuable for predicting the stereochemical outcomes of asymmetric reactions. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, it is possible to rationalize and predict which enantiomer will be preferentially formed.
For instance, the N-oxide derivative of this compound has been used as an auxiliary ligand in manganese-salen complexes for the asymmetric epoxidation of olefins like indene, achieving high enantioselectivity. While specific DFT studies on this exact system are not detailed in the search results, the general methodology involves calculating the energies of the diastereomeric transition states leading to the (R) and (S) products. The difference in these energies allows for the prediction of the enantiomeric excess (ee). DFT has been shown to be effective in optimizing the conformations of reactants and catalysts to understand the origins of stereoselectivity in various asymmetric reactions. unibo.it
The principles are also applicable to hydrogenation reactions. Studies on related systems have shown that catalysts confined within chiral environments can induce enantioselectivity. rsc.org Computational modeling can help understand how the chiral pockets of a catalyst, such as a zeolite, interact with the substrate to favor the formation of one enantiomer over the other. rsc.org
A DFT analysis of various substituted pyridines, performed at the B3LYP/6-311G+(d,p) level of theory, has been used to calculate HOMO-LUMO energies to establish a nucleophilicity scale. ias.ac.in The HOMO energy is particularly relevant as it relates to the molecule's ability to donate electrons. These studies show a correlation between the calculated electronic properties and experimentally observed reactivity. ias.ac.in
In coordination complexes, such as those involving iron and this compound, periodic DFT algorithms have been used to obtain information on the electronic structure of both the low-spin and high-spin states of the metal center. researchgate.net Such calculations are crucial for understanding the magnetic and electronic properties of these materials. researchgate.netresearchgate.net Similar methodologies have been applied to related heterocyclic compounds to calculate properties like total energy and dipole moment, which are then correlated with experimental observations. dergipark.org.tr
Below is a table summarizing key computational descriptors for this compound derived from computational models.
| Computational Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |
| XLogP3 | 3.5 | nih.gov |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
Prediction of Enantioselectivity and Stereochemical Outcomes
Modeling of Interfacial and Electrochemical Processes
This compound has been extensively used as an organic solvent phase in three-phase boundary electrochemical experiments. thermofisher.krsigmaaldrich.comsigmaaldrich.com In these systems, microdroplets of the compound are immobilized on an electrode surface, which is then immersed in an aqueous electrolyte. researchgate.net This setup allows for the study of ion transfer and redox reactions at the liquid-liquid interface.
Computational modeling plays a vital role in interpreting the voltammetric data obtained from these experiments. Numerical simulations, for example using software like DigiSim, are applied to model the complex interplay of diffusion, electron transfer, and coupled chemical reactions (like proton or ion transfer) across the this compound-water interface. researchgate.netscience24.com These simulations have been essential in understanding the multi-step reduction of species like Rhodamine B and pentoxyresorufin (B137128) within the organic microdroplets. researchgate.netacs.org
Modeling helps to determine kinetic parameters and to validate proposed reaction mechanisms. For instance, simulations were used to confirm a proton-driven disproportionation reaction for a one-electron reduced intermediate of Rhodamine B and to quantify a photocatalyzed oxidation process. researchgate.net The models account for the transfer of ions (e.g., Na⁺, protons) from the aqueous phase to the organic phase to maintain charge neutrality during the electrochemical process. researchgate.net
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to build predictive SAR models.
For this compound and its analogues, computational approaches can be used to correlate structural features with activity. Its structure is noted as a candidate for pharmacological investigation due to its potential for interaction with biological targets. DFT-based calculations of properties like nucleophilicity and electronic structure can serve as quantitative descriptors in SAR models. ias.ac.in A study focused on predicting the nucleophilicity of substituted pyridines used DFT to screen various substituents and propose new structures with enhanced reactivity, demonstrating a computational approach to ligand design. ias.ac.in
In the broader context of drug discovery, computational docking is a key technique in SAR. For related heterocyclic scaffolds targeting G-protein coupled receptors like GPR88, docking studies have been used to predict how agonists bind to the receptor's allosteric site. nih.gov These models provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern potency and help rationalize observed SAR trends, such as the effects of side-chain length and branching. nih.gov Such computational insights guide the synthesis of new analogues with improved activity.
Exploration of Biological Activities and Pharmacological Relevance of 4 3 Phenylpropyl Pyridine Derivatives
Antimicrobial Properties and Mechanisms of Action
The antimicrobial potential of compounds derived from 4-(3-phenylpropyl)pyridine has been explored against a range of pathogenic microorganisms. Pyridine (B92270) derivatives, in general, are recognized for their capacity to inhibit the growth of certain bacteria and fungi. ontosight.ai Specifically, quaternized amine derivatives, including pyridinium (B92312) salts, are known to exert antimicrobial effects. mdpi.comnih.gov The mechanism of action for quaternary ammonium (B1175870) compounds is often attributed to their impact on the cell wall and their surface activity, which can lethally compromise cell viability. mdpi.comnih.gov For pyridinium salts, antimicrobial activity is linked to their adsorption onto the negatively charged surfaces of bacterial cells, leading to cell destruction. nih.gov
Research has shown that derivatives incorporating a 3-phenylpropyl chain on the pyridinium nitrogen exhibit notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov A study involving substituted benzylidenehydrazinylpyridinium derivatives found that the length of the side chain on the pyridinium nitrogen influenced the antibacterial efficacy, with longer chains leading to increased activity. mdpi.com
In one study, a series of compounds were synthesized and tested against various bacterial strains. The results highlighted that derivatives with a 3-phenylpropyl group had the highest activity against S. aureus. mdpi.com The compound 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide was identified as the most active in the series against all tested bacteria. mdpi.com The study revealed a stronger antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria, suggesting that the primary mechanism involves action on cell membranes. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|
The antifungal properties of this compound derivatives have also been assessed. While some pyridine derivatives are generally known for antifungal activity, the efficacy can vary significantly based on the specific structural modifications. ontosight.aigoogle.com In studies where benzylidenehydrazinylpyridinium derivatives were tested, the compounds generally exhibited low antifungal activity against Candida albicans. mdpi.comnih.gov This weaker antifungal effect, compared to their antibacterial action, may suggest a different mechanism of action, possibly involving the inhibition of fungal respiratory systems rather than direct cell wall disruption. mdpi.com The development of new azole antifungal agents continues to be an important area of research to combat the rise of fungal infections and drug resistance. dovepress.com
Antibacterial Efficacy
Anti-inflammatory Activities
Pyridine derivatives have been investigated for their anti-inflammatory properties. ontosight.ai Some compounds within this class are considered potential candidates for treating inflammatory conditions. ontosight.ainih.govnih.gov The N-oxide derivative, this compound N-oxide, is noted as a compound that may possess anti-inflammatory effects. cymitquimica.com
Related structures have shown promise in modulating inflammatory pathways. For instance, certain synthetic derivatives have been found to exert anti-inflammatory effects in microglial cells by reducing pro-inflammatory factors like nitric oxide (NO). researchgate.net One study on 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues, which are structurally related, found that a dimethylaminophenyl analogue could suppress NO production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking key signaling pathways like NF-κB and p38 MAPK. researchgate.net This suggests that the core structure could be a valuable scaffold for developing novel anti-inflammatory agents, particularly for neuroinflammatory diseases. researchgate.net
Antioxidant Activities
Studies have indicated that this compound can function as an antioxidant, capable of scavenging free radicals and mitigating oxidative stress in cellular models. This antioxidant property is a crucial aspect of its potential therapeutic applications in diseases linked to oxidative damage. The N-oxide form, this compound N-oxide, may also have its biological activity influenced by its enhanced reactivity in oxidation-reduction reactions. cymitquimica.com
Research into other pyridine-based compounds has further substantiated the antioxidant potential of this chemical class. A study on pyridine-based chalcones evaluated their antioxidant capacity through various assays. brieflands.com Certain chalcone (B49325) derivatives demonstrated significant antioxidant activity in ferrous ion chelating (FIC) and Trolox equivalent antioxidant capacity (TEAC) tests. brieflands.com Similarly, acetamide (B32628) derivatives incorporating a 3-phenylpropyl group have been synthesized and tested for their ability to scavenge radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophage cells. nih.gov
Table 2: Antioxidant Activity of a Pyridine-Based Chalcone Derivative
| Compound | Assay | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
|---|---|---|---|---|
| Compound 3g (a pyridine-based chalcone) | Ferrous Ion Chelating (FIC) | 58.85 ± 1.10 brieflands.com | Quercetin | 87.24 ± 3.93 brieflands.com |
Potential as Enzyme or Receptor Modulators and Inhibitors
The this compound structure serves as a key component in the design of molecules that can modulate or inhibit the function of specific enzymes and receptors. cymitquimica.com Pyridine derivatives have been explored for their capacity to inhibit enzymes involved in various disease pathways. ontosight.ai
A significant area of research for this compound derivatives is in the development of ligands for the dopamine (B1211576) transporter (DAT). researchgate.net The DAT is a critical target for therapeutic agents aimed at treating conditions like cocaine addiction. researchgate.net Analogues of GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), a known dopamine reuptake inhibitor, have been synthesized to explore their structure-activity relationships. researchgate.net
In these studies, the 3-phenylpropyl side chain is a crucial part of the molecule's interaction with the transporter. Modifications, such as replacing the benzene (B151609) ring of the phenylpropyl group with a pyridine ring, have been investigated. researchgate.net These heteroaromatic analogues demonstrated high affinity and selectivity for the DAT over the serotonin (B10506) transporter (SERT), indicating that the this compound moiety is a viable substitute in designing potent and selective DAT ligands. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound N-oxide |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide |
| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) |
| 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) |
| 4-(3-Oxo-3-phenylpropyl)morpholin-4-ium Chloride |
| Quercetin |
| Trolox |
| Staphylococcus aureus |
Enzyme Inhibition Studies
The structural framework of this compound has been incorporated into molecules designed as specific enzyme inhibitors. Research has shown that derivatives of this compound are capable of inhibiting key enzymes implicated in various diseases.
One area of investigation involves Polo-like kinase 1 (Plk1), a crucial regulator of cell division and a target in cancer therapy. A study identified a new heterocyclic scaffold for inhibitors of the Polo-Box Domain (PBD) of Plk1. nih.gov Within this series, a triazoloquinazolinone derivative featuring a this compound moiety was synthesized and evaluated. This compound, 7-Fluoro-4-(3-phenylpropyl)-1-thioxo-2,4-dihydro- nih.govontosight.ai-triazolo[4,3-a]quinazolin-5(1H)-one , demonstrated inhibitory activity against Plk1 PBD binding with an IC₅₀ value of 12.9 µM. nih.gov Further modifications to this scaffold led to analogues with increased potency. nih.gov
Another significant enzyme target is the angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. A highly potent ACE inhibitor, (S,S,S)-5-[N-(1-carboxy-3-phenylpropyl)alanyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid monohydrate (SBG107) , incorporates a phenylpropyl group attached to a nitrogen-containing heterocyclic system. iucr.org The high inhibitory potency of this compound suggests that the thiophene (B33073) ring, a structural component, interacts with an additional hydrophobic pocket in the ACE active site. iucr.org
| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |
| 7-Fluoro-4-(3-phenylpropyl)-1-thioxo-2,4-dihydro- nih.govontosight.ai-triazolo[4,3-a]quinazolin-5(1H)-one | Plk1 PBD | 12.9 µM | nih.gov |
| 8-Fluoro-4-(3-phenylpropyl)-1-thioxo-2,4-dihydro- nih.govontosight.ai-triazolo[4,3-a]quinazolin-5(1H)-one | Plk1 PBD | 8.29 µM | nih.gov |
| 9-Fluoro-4-(3-phenylpropyl)-1-thioxo-2,4-dihydro- nih.govontosight.ai-triazolo[4,3-a]quinazolin-5(1H)-one | Plk1 PBD | 2.58 µM | nih.gov |
| (S,S,S)-5-[N-(1-carboxy-3-phenylpropyl)alanyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid monohydrate | ACE | Highly potent | iucr.org |
Receptor Affinity and Binding Investigations
Derivatives of this compound have been synthesized and evaluated for their binding affinity to various receptors, demonstrating the versatility of this chemical scaffold in targeting different biological systems.
Sigma Receptors: A series of pyridylpiperazines were synthesized to investigate their binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov The position of the nitrogen atom in the pyridine ring and the length of the alkyl chain were found to be critical for receptor recognition and selectivity. nih.gov The study revealed that (3-pyridyl)piperazines and (4-pyridyl)piperazines generally favor σ₁ receptors, whereas (2-pyridyl)piperazines show a preference for σ₂ receptors. nih.gov Specifically, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine displayed a 17-fold preference for the σ₂ receptor over the σ₁ receptor. nih.gov Increasing the linker from a phenylethyl to a phenylpropyl group in both the (3-pyridyl)piperazine and (2-pyridyl)piperazine series resulted in higher affinity for both σ₁ and σ₂ receptors. nih.gov
| Compound | Receptor Affinity (Kᵢ, nM) σ₁ | Receptor Affinity (Kᵢ, nM) σ₂ | Selectivity | Source |
| 1-(3-Phenylpropyl)-4-(4-pyridyl)piperazine | 13 ± 3 | 103 ± 13 | σ₁ | nih.gov |
| 1-(3-Phenylpropyl)-4-(3-pyridyl)piperazine | 19 ± 1 | 112 ± 13 | σ₁ | nih.gov |
| 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine | 134 ± 11 | 8 ± 1 | σ₂ | nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): In the search for new selective PPARγ modulators, structure-activity relationship (SAR) studies were conducted on derivatives of the compound DS-6930. nih.gov These studies involved replacing the 2-pyridine ring in the original molecule with 3- or 4-pyridyl groups. While initial 4-pyridine derivatives with simple methyl or ethyl substitutions showed varied potency, the introduction of an alkoxy group significantly enhanced it. The 3-methoxy and 3-ethoxy derivatives (2c and 2d in the study) exhibited EC₅₀ values of 188 nM and 182 nM, respectively. nih.gov
| Compound (4-Pyridine Series) | Substituent on Pyridine Ring | PPARγ Activity (EC₅₀, nM) | Source |
| 2a | 3-Methyl | >1000 | nih.gov |
| 2b | 3-Ethyl | 303 | nih.gov |
| 2c | 3-Methoxy | 188 | nih.gov |
| 2d | 3-Ethoxy | 182 | nih.gov |
Dopamine Transporter (DAT): A series of heteroaromatic analogs of GBR 12935 and GBR 12909, which are known dopamine reuptake inhibitors, were synthesized and evaluated as ligands for the dopamine transporter (DAT). acs.org These analogs replaced a benzene ring in the original structure with a pyridine ring. The resulting pyridine-containing derivatives, specifically 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine where the phenylpropyl side chain was modified to include a pyridine ring, exhibited high affinity and selectivity for DAT. acs.org
Contribution to Drug Discovery and Medicinal Chemistry
The this compound scaffold and its derivatives represent a valuable contribution to drug discovery and medicinal chemistry. The structural features of this compound allow for interactions with various biological targets, making it a promising starting point for the development of new pharmacological agents. Its utility is demonstrated through its incorporation into molecules designed for specific enzyme inhibition and receptor modulation, highlighting its role as a versatile pharmacophore. nih.goviucr.orgnih.gov
Rational Design of Novel Therapeutic Agents
The this compound structure has served as a key component in the rational design of novel therapeutic agents. This approach involves the systematic modification of the lead structure to optimize its interaction with a biological target and improve its pharmacological profile.
Examples of this rational design process include:
Developing Plk1 Inhibitors: In the design of inhibitors for the Polo-Box Domain of Plk1, a scaffold-based approach was used. nih.gov Starting with a lead compound, researchers explored the structure-activity relationship by making targeted modifications. This included replacing a sulfur atom with oxygen (which resulted in a loss of activity) and systematically substituting different positions on the quinazolinone ring system with fluorine atoms to enhance potency. nih.gov The replacement of a phenyl ring with a pyridine ring was also explored to understand the electronic and steric requirements for binding. nih.gov
Optimizing PPARγ Modulators: The design of new PPARγ modulators involved replacing the 2-pyridyl group of a lead compound with 3- and 4-pyridyl rings. nih.gov Subsequent rational design focused on introducing various substituents onto this new pyridine ring to improve potency, leading to the discovery that alkoxy groups were particularly effective. nih.gov
Impact of N-Oxidation on Biological Properties
The oxidation of the nitrogen atom in the pyridine ring to form This compound 1-oxide significantly alters the compound's physicochemical and biological properties. ontosight.ai This modification increases the molecule's polarity compared to its parent compound. ontosight.ai
This change in polarity can affect solubility, reactivity, and, importantly, biological activity. ontosight.ai The N-oxide functional group can enhance the compound's reactivity and may influence its interactions with biological systems. cymitquimica.com Research into related pyridine N-oxides has suggested their potential as selective inhibitors for enzymes like nitric oxide synthases (nNOS). This indicates that N-oxidation is a viable strategy in drug design to modulate the biological profile of pyridine-based compounds, potentially creating more effective or selective inhibitors and modulators of enzymes and receptors. ontosight.ai
Structure-Activity Relationship (SAR) Delineation for Biological Efficacy
Delineating the structure-activity relationship (SAR) is fundamental to medicinal chemistry, and studies on this compound derivatives have provided valuable insights.
For Plk1 PBD Inhibition: SAR studies on the triazoloquinazolinone scaffold revealed that a free 1-thioxo group is essential for activity, as its replacement with oxygen led to a complete loss of potency. nih.gov When exploring the substitution pattern on the quinazolinone ring, it was found that moving a fluorine atom from the 7- to the 8- and then to the 9-position progressively increased potency (IC₅₀ values of 12.9, 8.29, and 2.58 μM, respectively). nih.gov Furthermore, replacing the terminal phenyl ring of the propyl chain with a pyridine ring showed that all three nitrogen positions (2-, 3-, and 4-pyridyl) were well-tolerated. nih.gov
For Sigma Receptor Affinity: In the pyridylpiperazine series, the SAR is distinct for σ₁ and σ₂ receptors. A 3-phenylpropyl linker generally resulted in higher affinity for both receptor subtypes compared to a shorter phenylethyl linker. nih.gov The key determinant for selectivity was the position of the nitrogen in the pyridine ring: (4-pyridyl) and (3-pyridyl) derivatives favored σ₁ receptors, while the (2-pyridyl) derivative, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine , showed marked selectivity for σ₂ receptors. nih.gov
For PPARγ Modulation: In the development of PPARγ modulators, SAR studies of 4-pyridine derivatives showed that small alkyl groups like methyl at the 3-position were detrimental to potency, while a slightly larger ethyl group was tolerated. nih.gov A significant enhancement in potency was achieved by introducing an alkoxy group at the 3-position, with 3-methoxy and 3-ethoxy derivatives showing the best in vitro activity in that series. nih.gov However, further modification of the benzimidazole (B57391) part of the molecule was required to achieve the desired intermediate agonist activity. nih.gov
For Antimicrobial Activity: In a study of certain pyridinium salts, the side chain attached to the pyridinium nitrogen significantly affected antimicrobial activity. mdpi.com The results indicated that a longer side chain led to increased activity, and compounds carrying a 3-phenylpropyl side chain on the nitrogen showed remarkable activity against S. aureus. mdpi.com
Q & A
Basic: What are the optimal synthetic routes for 4-(3-Phenylpropyl)pyridine, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via multiple pathways, with yields highly dependent on reaction conditions. For example:
- Nickel-catalyzed coupling : Using bis(1,5-cyclooctadiene)nickel and N,N′-bis(2,6-dimethylphenyl)imidazol-2-ylidene in toluene at 130°C for 18 hours achieves 95% yield .
- Allylbenzene and 4-methylpyridine : Heating at 250–350°C for 3 hours yields ~30%, but this method is less efficient .
- Regioselective alkylation : Dimethyl zinc(II) and lithium tert-butoxide in THF/toluene at 120°C yield 50% of the desired product .
Methodological Insight : Catalytic systems (e.g., nickel vs. zinc) and solvent polarity significantly impact regioselectivity and yield. Kinetic studies and GC-MS monitoring are recommended to optimize pathways.
Advanced: How does this compound facilitate ion-transfer processes in triple-phase boundary electrochemical systems?
Answer:
this compound (PPP) acts as an immiscible organic solvent in microdroplet systems, enabling studies of carboxylate anion transfer at liquid/liquid/electrode interfaces. Key findings include:
- Anion hydrophobicity : Transfer potentials follow the order gluconate > glycolate > lactate > mandelate, correlating with hydrophobicity .
- Role of mediators : Manganese tetraphenylporphyrin (MnTPP) in PPP drives anion transfer, while naphthalene-2-boronic acid (NBA) enhances selectivity .
Methodological Insight : Cyclic voltammetry and differential pulse voltammetry are critical for quantifying transfer kinetics. Confocal microscopy can visualize microdroplet behavior .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Key precautions include:
- Exposure mitigation : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and respiratory protection (H335) due to its volatility .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage : Keep in sealed containers in ventilated, dry areas away from oxidizers .
Methodological Insight : Regular fume hood inspections and emergency shower/eye-wash station accessibility are mandatory. Toxicity data (e.g., LD50 = 2,000–3,000 mg/kg) inform risk assessments .
Advanced: How does this compound influence spin crossover (SCO) behavior in coordination polymers?
Answer:
In Fe[PPP]₂[Fe(CN)₅NO], PPP’s bulky phenylpropyl group creates steric hindrance, destabilizing the high-spin state and enabling thermally induced SCO. Key observations:
- Thermal hysteresis : Magnetic susceptibility data (0.25 K/min cooling/heating) show reversible spin transitions between 150–250 K .
- Structural dynamics : XRD reveals ligand distortion in the interlayer region, while IR spectroscopy tracks NO-group vibrational shifts during SCO .
Methodological Insight : Synchrotron XRD and Mössbauer spectroscopy are critical for resolving lattice strain and electronic state changes. Slow scan rates (<0.1 K/min) reduce kinetic artifacts .
Basic: What physicochemical properties make this compound suitable for solvent applications?
Answer:
Key properties include:
- Low water solubility : 318.5 mg/L at 25°C, ideal for biphasic systems .
- High logP (3.59) : Enhances partitioning of hydrophobic analytes in liquid-liquid extraction .
- Thermal stability : Boiling point 322°C allows high-temperature reactions without decomposition .
Methodological Insight : Hansen solubility parameters (δD, δP, δH) predict compatibility with nonpolar organics (e.g., porphyrins). DSC confirms absence of phase transitions below 200°C .
Advanced: How do conflicting reports on PPP’s catalytic efficiency in asymmetric epoxidation arise, and how can they be resolved?
Answer:
Discrepancies stem from:
- Ligand-metal coordination : PPP’s pyridine nitrogen weakly binds Mn(III)-salen complexes, reducing enantioselectivity compared to bulkier ligands .
- Solvent effects : Polar solvents (e.g., acetone) improve ion-pairing but may deactivate catalysts .
Methodological Insight : Controlled kinetic studies (e.g., UV-Vis monitoring of Mn(III/IV) redox states) and DFT calculations clarify mechanistic bottlenecks. Enantiomeric excess (ee) should be quantified via chiral HPLC .
Basic: How is this compound characterized for purity and structural integrity?
Answer:
Standard techniques include:
- NMR : ¹H and ¹³C NMR confirm absence of alkylation byproducts (e.g., 2-substituted isomers) .
- GC-MS : Detects volatile impurities (e.g., unreacted allylbenzene) with detection limits <0.1% .
- Elemental analysis : Matches experimental vs. theoretical C/H/N ratios (C: 85.21%, H: 7.66%, N: 7.09%) .
Methodological Insight : Karl Fischer titration ensures water content <0.01% for electrochemical applications .
Advanced: What role does PPP play in stabilizing reactive intermediates during regioselective alkylation?
Answer:
PPP’s pyridine moiety acts as a weak Lewis base, coordinating to electrophilic centers (e.g., Zn(II)) and directing alkylation to the para position. For example:
- Zinc-mediated reactions : PPP enhances para-selectivity (50% yield) over ortho-products by stabilizing transition states via π-π stacking .
- Steric effects : The phenylpropyl chain minimizes steric hindrance at the reactive site .
Methodological Insight : In situ IR spectroscopy tracks intermediate formation, while X-ray crystallography of Zn-PPP complexes elucidates coordination geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
